Octa-O-methylsucrose

Catalog No.
S15802580
CAS No.
5346-73-6
M.F
C20H38O11
M. Wt
454.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octa-O-methylsucrose

CAS Number

5346-73-6

Product Name

Octa-O-methylsucrose

IUPAC Name

(2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-dimethoxy-2,5-bis(methoxymethyl)oxolan-2-yl]oxy-3,4,5-trimethoxy-6-(methoxymethyl)oxane

Molecular Formula

C20H38O11

Molecular Weight

454.5 g/mol

InChI

InChI=1S/C20H38O11/c1-21-9-12-14(24-4)16(26-6)17(27-7)19(29-12)31-20(11-23-3)18(28-8)15(25-5)13(30-20)10-22-2/h12-19H,9-11H2,1-8H3/t12-,13-,14-,15-,16+,17-,18+,19-,20+/m1/s1

InChI Key

RNUOORAGNGKJLZ-ZJCSYNEASA-N

Canonical SMILES

COCC1C(C(C(C(O1)OC2(C(C(C(O2)COC)OC)OC)COC)OC)OC)OC

Isomeric SMILES

COC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COC)OC)OC)COC)OC)OC)OC

Octa-O-methylsucrose (CAS 5346-73-6) is a fully etherified, non-reducing disaccharide in which all eight native hydroxyl groups of sucrose have been replaced by methoxy groups [1]. This exhaustive methylation fundamentally alters the molecule's physicochemical profile, converting a highly polar, water-soluble, hydrogen-bond-donating sugar into a lipophilic, chemically inert, and thermally stable compound [2]. In procurement and industrial contexts, it is primarily sourced as a high-purity analytical reference standard for carbohydrate methylation analysis, a non-coordinating hydrophobic solubility enhancer, and a specialized non-crosslinking additive utilized to improve the thermal stability of advanced methacrylate thermoplastics [3]. Its lack of free hydroxyls eliminates metal-coordinating capabilities and prevents acid-catalyzed or alkaline degradation, distinguishing it from conventional saccharide excipients [4].

Substituting octa-O-methylsucrose with native sucrose, partially methylated analogs, or other permethylated disaccharides fails due to critical differences in chemical reactivity, coordination behavior, and chromatographic properties [1]. Native sucrose possesses free hydroxyl groups that act as active metal-coordinating ligands and are highly susceptible to alkaline degradation at elevated temperatures [2]. In contrast, the complete etherification in octa-O-methylsucrose renders it entirely non-coordinating and exceptionally stable in harsh, high-pH environments [3]. For analytical procurement, substituting it with other permethylated sugars (such as octa-O-methyltrehalose) alters the specific relative retention time baseline required for standardized GC-MS linkage analysis, thereby compromising the accuracy of structural assignments in complex glycan profiling [4].

Extreme Alkaline Degradation Resistance

Octa-O-methylsucrose demonstrates profound chemical stability in harsh alkaline environments compared to its native counterpart [1]. In a controlled degradation assay using 1 M NaOH at 100°C, the initial degradation rate for octa-O-methylsucrose was measured at <0.1 × 10^-4 mol L^-1 h^-1, whereas native sucrose degraded rapidly at a rate of 19 × 10^-4 mol L^-1 h^-1 [1]. This near-zero degradation rate confirms that the exhaustive methylation of the hydroxyl groups completely blocks the base-catalyzed decomposition pathways typical of reducing and non-reducing sugars [1].

Evidence DimensionInitial degradation rate in strong alkali
Target Compound Data<0.1 × 10^-4 mol L^-1 h^-1
Comparator Or BaselineNative sucrose (19 × 10^-4 mol L^-1 h^-1)
Quantified Difference>190-fold reduction in degradation rate
Conditions6.0 mM concentration in 1 M NaOH at 100°C

Justifies the selection of this compound as a robust, inert additive or internal standard in high-pH, high-temperature industrial processes where native sugars would rapidly decompose.

Elimination of Metal-Coordinating Ligand Activity

The complete methylation of sucrose eliminates its ability to coordinate with transition metals, transforming it into an inert solubility enhancer [1]. In a Cu(I)-catalyzed arene hydroxylation reaction in water at 140°C, native sucrose acted as an active ligand, driving the reaction to a 92% yield [1]. When octa-O-methylsucrose was substituted, it successfully enhanced the solubility of the hydrophobic substrate but failed to coordinate the copper catalyst, resulting in a significantly reduced yield of 53% with unreacted starting material remaining [1].

Evidence DimensionCatalytic reaction yield (indicating ligand coordination)
Target Compound Data53% yield (acts only as a solubility enhancer)
Comparator Or BaselineNative sucrose (92% yield, acts as an active ligand)
Quantified Difference39% absolute reduction in yield due to lack of metal coordination
ConditionsCu(I)-catalyzed hydroxylation of arenes in water at 140°C

Proves that the compound is strictly non-coordinating, making it the ideal choice when a process requires a lipophilic solubility enhancer without introducing competing metal-binding ligands.

Chromatographic Retention Standardization for Glycan Analysis

In the structural analysis of complex carbohydrates via gas chromatography, octa-O-methylsucrose is utilized as the definitive baseline internal standard [1]. When profiling permethylated low-molecular-weight carbohydrates on an OV-17 liquid phase column, octa-O-methylsucrose is assigned a Relative Retention Time (RRT) of exactly 1.00 [1]. Closely related permethylated disaccharide comparators elute significantly later, with permethylated trehalose demonstrating an RRT of 1.06–1.09 and permethylated melibiose at 1.16–1.28 [1].

Evidence DimensionRelative Retention Time (RRT) in GC-MS
Target Compound DataRRT = 1.00 (Baseline Standard)
Comparator Or BaselinePermethylated trehalose (RRT = 1.06–1.09) and melibiose (RRT = 1.16–1.28)
Quantified Difference6% to 28% shift in retention time relative to the target standard
ConditionsGas chromatography using 3% OV-17 or equivalent liquid phases

Essential for analytical procurement, as substituting this specific standard with other permethylated sugars will misalign retention time calibrations and invalidate glycan structural assignments.

Thermal Stabilization of Methacrylate Thermoplastics

Octa-O-methylsucrose functions as a highly effective non-crosslinking stabilizing additive in polymer manufacturing [1]. During low-temperature polymerization of methyl methacrylate, the addition of octa-O-methylsucrose provides superior thermal stability to the resulting polymer matrix compared to conventional crosslinkers like trimethylolpropane trimethacrylate [1]. The thermal stability achieved parallels that of extruded high-molecular-weight methyl methacrylate polymers, but without inducing the rigidity and processing limitations associated with extensive crosslinking [1].

Evidence DimensionPolymer thermal stability enhancement
Target Compound DataSurpasses conventional crosslinkers, matching high-molecular-weight extruded polymers
Comparator Or BaselineTrimethylolpropane trimethacrylate (conventional crosslinker)
Quantified DifferenceSuperior thermal stability without inducing polymer crosslinking
ConditionsLow-temperature polymerization of methyl methacrylate matrices

Drives procurement for advanced materials manufacturing where manufacturers need to improve thermoplastic heat resistance without sacrificing extrudability or processability.

Primary Internal Standard for Glycan Linkage Analysis

Octa-O-methylsucrose is strictly required as the baseline reference standard (RRT = 1.00) in GC-MS and cyclic ion mobility spectrometry (cIM-MS) workflows for the structural elucidation of complex oligosaccharides. Its specific chromatographic behavior ensures accurate retention time calibration, which is impossible to achieve if substituted with other permethylated disaccharides like trehalose or melibiose [1].

Non-Coordinating Solubility Enhancer in Aqueous Catalysis

Due to the complete etherification of its hydroxyl groups, this compound is uniquely suited for aqueous or biphasic catalytic systems requiring enhanced solubility of hydrophobic substrates. Unlike native sucrose, it does not coordinate with transition metals (e.g., copper catalysts), preventing unwanted ligand interference while improving the processability of poorly soluble organic precursors [2].

Non-Crosslinking Thermal Stabilizer for Thermoplastics

In the manufacturing of methyl methacrylate polymers and related thermoplastics, octa-O-methylsucrose is procured as an advanced additive. It imparts high thermal stability to the polymer matrix—paralleling the performance of extruded high-molecular-weight plastics—without inducing crosslinking, thereby maintaining the material's flexibility and ease of extrusion [3].

Inert Carbohydrate Analog for High-pH Formulations

Leveraging its >190-fold reduction in alkaline degradation rate compared to native sucrose, octa-O-methylsucrose is the optimal choice for high-pH industrial formulations or high-temperature processes. It serves as a stable, non-reducing structural analog where native sugars would otherwise undergo rapid base-catalyzed decomposition or Maillard browning [4].

XLogP3

-1.2

Hydrogen Bond Acceptor Count

11

Exact Mass

454.24141202 g/mol

Monoisotopic Mass

454.24141202 g/mol

Heavy Atom Count

31

UNII

E89A2PG2P3

Dates

Last modified: 08-15-2024

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